N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with 3-chlorobenzyl chloride to introduce the 3-chlorophenylmethyl group.
Acetylation: The final step involves the acetylation of the triazole derivative with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C17H15ClN4O/c18-14-8-4-5-12(9-14)11-19-16(23)10-15-20-17(22-21-15)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,23)(H,20,21,22) |
InChI Key |
YBLHJVMLMZQASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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